molecular formula C12H10P2Se4 B043680 2,4-Diphenyl-1,3,2,4-diselenadiphosphetane 2,4-diselenide CAS No. 122039-27-4

2,4-Diphenyl-1,3,2,4-diselenadiphosphetane 2,4-diselenide

Cat. No.: B043680
CAS No.: 122039-27-4
M. Wt: 532 g/mol
InChI Key: GKYFQRQKPYPLGJ-UHFFFAOYSA-N
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Description

2,4-Diphenyl-1,3,2,4-diselenadiphosphetane 2,4-diselenide is a versatile organophosphorus compound known for its unique chemical properties and applications in various fields of research. This compound, often referred to as Woollins’ Reagent, is characterized by its distinctive structure, which includes two selenium atoms and two phosphorus atoms in a four-membered ring. It has gained significant attention due to its ability to participate in a wide range of chemical reactions and its utility in synthesizing various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-1,3,2,4-diselenadiphosphetane 2,4-diselenide typically involves the reaction of dichlorophenylphosphine with sodium selenide, which is prepared in situ from elemental selenium and sodium in the presence of naphthalene in refluxing tetrahydrofuran. This method yields the compound with high purity and excellent yield, up to 96.4% . The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the stability of the product.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, the laboratory-scale synthesis methods can be scaled up for industrial applications. The key considerations for industrial production include maintaining an inert atmosphere, using high-purity reagents, and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-1,3,2,4-diselenadiphosphetane 2,4-diselenide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include benzoic hydrazides, secondary amines, and aromatic diols. The reactions are typically carried out in organic solvents such as toluene or methanol, under reflux conditions .

Major Products Formed

The major products formed from reactions involving this compound include spiro heterocycles, 10-membered phosphorus-selenium heterocycles, and various reduced or substituted derivatives .

Scientific Research Applications

2,4-Diphenyl-1,3,2,4-diselenadiphosphetane 2,4-diselenide has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-1,3,2,4-diselenadiphosphetane 2,4-diselenide involves the formation and cleavage of phosphorus-selenium bonds. The compound can act as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reactants. Its reactivity is primarily driven by the presence of the selenium atoms, which can undergo redox transformations and facilitate various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diphenyl-1,3,2,4-diselenadiphosphetane 2,4-diselenide is unique due to its ability to form stable phosphorus-selenium bonds and its versatility in various chemical reactions. Its structure allows for a wide range of applications, making it a valuable reagent in both academic and industrial research .

Properties

IUPAC Name

2,4-diphenyl-2,4-bis(selanylidene)-1,3,2λ5,4λ5-diselenadiphosphetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10P2Se4/c15-13(11-7-3-1-4-8-11)17-14(16,18-13)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYFQRQKPYPLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P2(=[Se])[Se]P(=[Se])([Se]2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10P2Se4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407970
Record name Woollins' Reagent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122039-27-4
Record name 1,3,2,4-Diselenadiphosphetane, 2,4-diphenyl-, 2,4-diselenide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122039-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diphenyl-1,3,2,4-diselenadiphosphetane 2,4-diselenide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Woollins' Reagent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122039-27-4
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Record name 2,4-DIPHENYL-1,3,2,4-DISELENADIPHOSPHETANE 2,4-DISELENIDE
Source FDA Global Substance Registration System (GSRS)
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